

Physicochemical Properties of Domiphen for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Domiphen**

Cat. No.: **B077167**

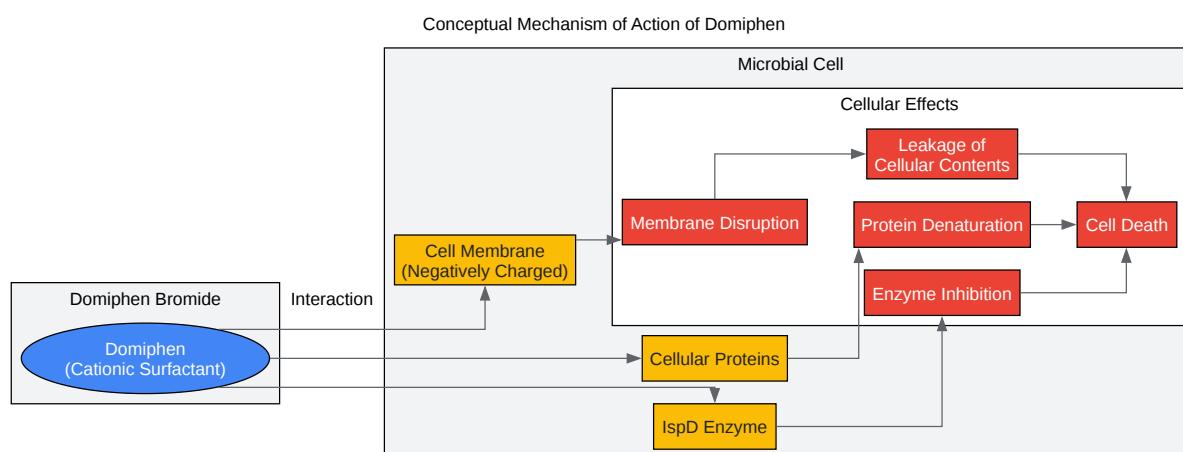
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties.^{[1][2]} As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and ultimately, cell death.^{[1][2]} This broad-spectrum antimicrobial activity against bacteria and fungi makes it a valuable compound in various research and pharmaceutical applications, from topical antiseptics to potential anti-biofilm agents.^{[3][4][5]} This technical guide provides a comprehensive overview of the physicochemical properties of **Domiphen** bromide, its mechanism of action, and detailed experimental protocols relevant to its application in a research setting.

Physicochemical Properties


A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of **Domiphen** bromide are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	dodecyl-dimethyl-(2-phenoxyethyl)azanium bromide	[6]
CAS Number	538-71-6	[6][7][8][9]
Molecular Formula	C ₂₂ H ₄₀ BrNO	[6][7][10]
Molecular Weight	414.46 g/mol	[7][8][11][12]
Appearance	White to off-white crystalline powder or flakes.[4][11][13]	[4][11][13]
Melting Point	112-119 °C	[6][11][12][13]
Solubility	Freely soluble in water (100 g/100 mL), ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in benzene.[6][11][12][13][14]	[6][11][12][13][14]
logP (estimated)	4.20	[6]
pH of Aqueous Solutions	10% solution: 6.42; 1% commercial product: 5.5; 0.1% solution: 6.8.[6][12]	[6][12]

Mechanism of Action

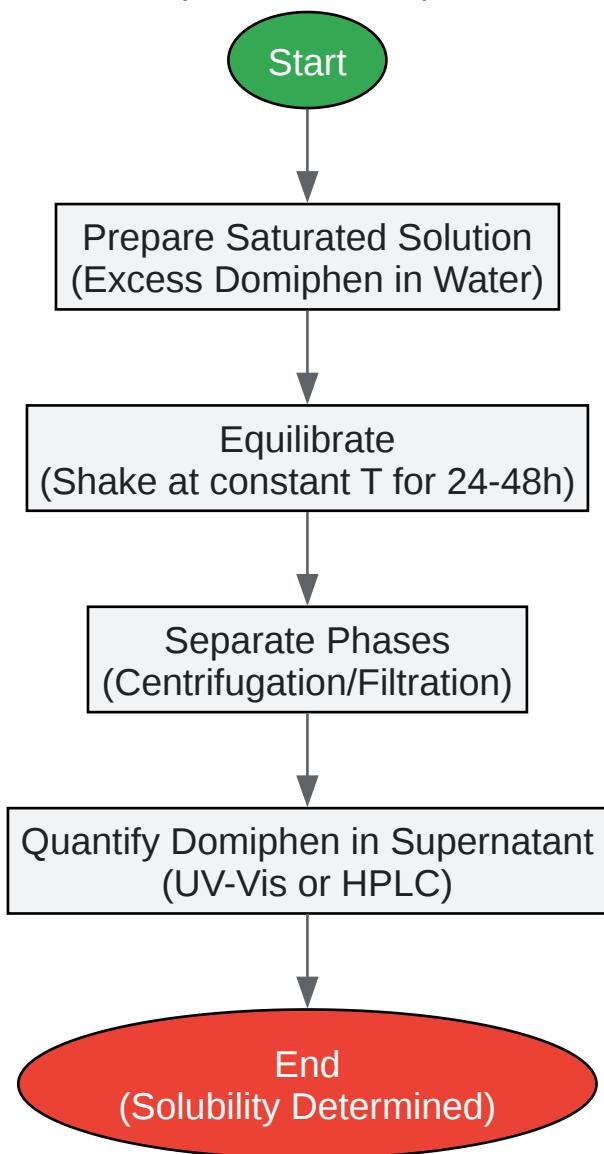
Domiphen bromide's primary antimicrobial effect stems from its nature as a cationic surfactant. [15] The positively charged quaternary ammonium head group interacts with the negatively charged components of microbial cell membranes, such as phospholipids.[1][2] This interaction leads to the disruption of the membrane's integrity, causing increased permeability and the leakage of essential intracellular components, which ultimately results in cell death.[1] Additionally, **Domiphen** bromide can cause the denaturation of critical microbial proteins, further contributing to its antimicrobial activity.[1]

Recent research has also shed light on more specific molecular targets. It has been shown to inhibit the human ether-à-go-go-related gene (hERG) potassium channel and the enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD), which is involved in the MEP pathway for isoprenoid biosynthesis in pathogens.[3][16][17]

[Click to download full resolution via product page](#)

Conceptual diagram of **Domiphen**'s antimicrobial mechanism.

Experimental Protocols


Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[18]

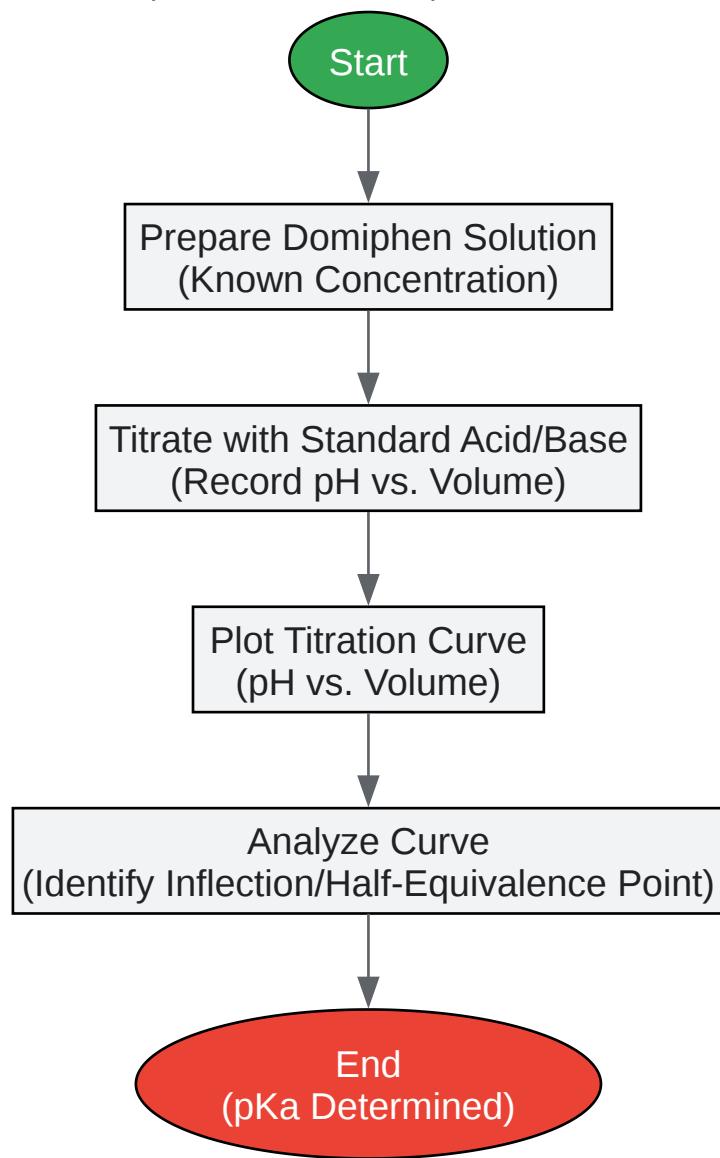
Methodology:

- Preparation of a Saturated Solution: Add an excess amount of **Domiphen** bromide to a known volume of purified water in a sealed container (e.g., a glass vial).
- Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Quantification: Analyze the concentration of **Domiphen** bromide in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The determined concentration represents the aqueous solubility of **Domiphen** bromide at the specified temperature.

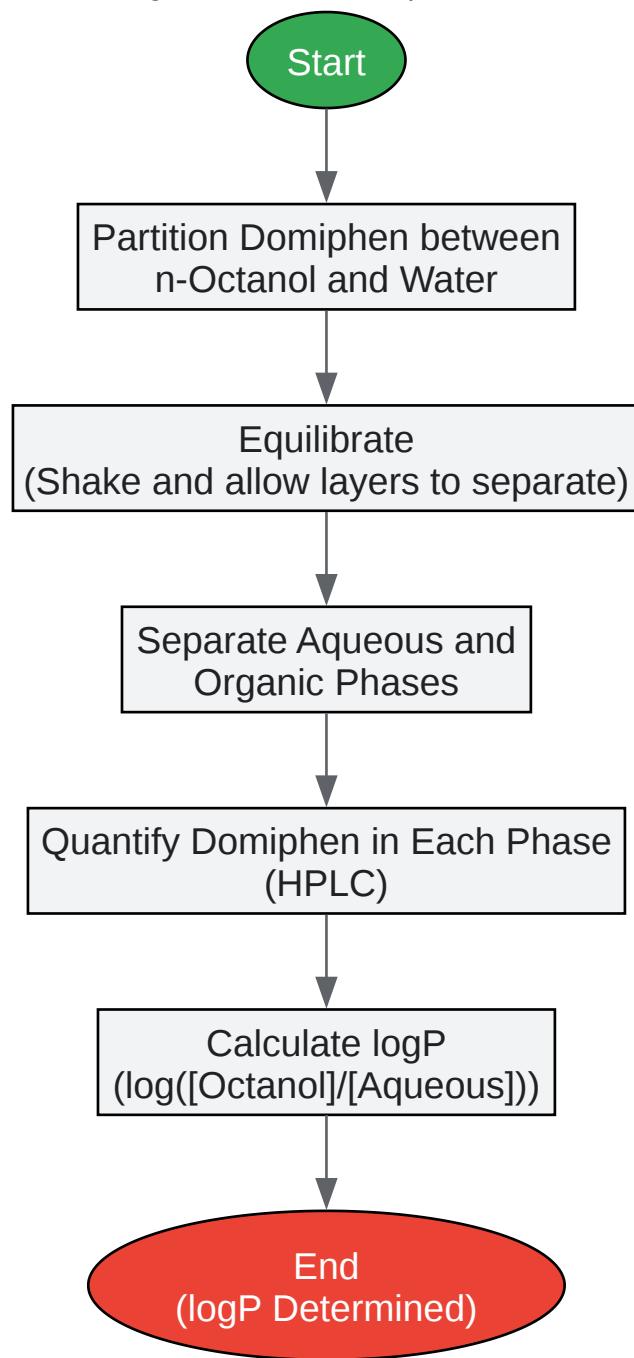
Workflow for Solubility Determination (Shake-Flask Method)

[Click to download full resolution via product page](#)

Workflow for determining the aqueous solubility of **Domiphen**.


Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a function of the volume of a titrant added.[19][20]


Methodology:

- Sample Preparation: Dissolve a precisely weighed amount of **Domiphen** bromide in a known volume of purified water to create a solution of known concentration.
- Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.
- Data Recording: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[\[21\]](#)[\[22\]](#) Specifically, for a weak base titrated with a strong acid, the pH at the half-equivalence point is equal to the pKa of the conjugate acid.

Workflow for pKa Determination (Potentiometric Titration)

Workflow for logP Determination (Shake-Flask Method)

Experimental Workflow for Anti-Biofilm Activity Screening

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Domiphen Bromide? [synapse.patsnap.com]
- 2. What is Domiphen Bromide used for? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Domiphen Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Domiphen bromide | 538-71-6 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. cleancemlab.com [cleancemlab.com]
- 10. biocompare.com [biocompare.com]
- 11. Domiphen bromide CAS#: 538-71-6 [m.chemicalbook.com]
- 12. Domiphen Bromide [drugfuture.com]
- 13. domiphen bromide [chembk.com]
- 14. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physicochemical Properties of Domiphen for Research Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077167#physicochemical-properties-of-domiphen-for-research-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com